molecular formula C28H24N4O4 B12954245 methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate

methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate

Cat. No.: B12954245
M. Wt: 480.5 g/mol
InChI Key: RUUFDOVIBIJHJK-XGICHPGQSA-N
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Description

Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the benzimidazole ring, and the final coupling with the acrylate moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate ring closure and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the oxadiazole ring produces amine derivatives .

Scientific Research Applications

Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The oxadiazole and benzimidazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its structural complexity allows for diverse applications in various scientific fields, setting it apart from simpler analogs .

Properties

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

methyl (Z)-3-[4-[6-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-benzimidazol-2-yl]-3,5-dimethylphenyl]prop-2-enoate

InChI

InChI=1S/C28H24N4O4/c1-16-13-18(5-12-24(33)35-4)14-17(2)25(16)26-29-22-11-8-20(15-23(22)30-26)28-32-31-27(36-28)19-6-9-21(34-3)10-7-19/h5-15H,1-4H3,(H,29,30)/b12-5-

InChI Key

RUUFDOVIBIJHJK-XGICHPGQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=NC3=C(N2)C=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC)C)/C=C\C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1C2=NC3=C(N2)C=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC)C)C=CC(=O)OC

Origin of Product

United States

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